22-Hydroxy Mifepristone
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Overview
Description
22-Hydroxy Mifepristone is a metabolite of Mifepristone, a synthetic steroid with antiprogestational and antiglucocorticoid properties. Mifepristone is widely known for its use in medical termination of pregnancy and treatment of Cushing’s syndrome. The compound this compound retains some of the biological activities of its parent compound and is of interest in various scientific research fields .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 22-Hydroxy Mifepristone involves the hydroxylation of Mifepristone. This can be achieved through various chemical reactions, including the use of specific reagents and catalysts. Common reagents used in the synthesis include tert-butyl-methyl ether and formic acid . The reaction conditions typically involve controlled temperatures and pH levels to ensure the selective hydroxylation at the 22nd position of the Mifepristone molecule.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced purification techniques to obtain the compound in its pure form. The production is carried out in controlled environments to maintain the quality and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
22-Hydroxy Mifepristone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the hydroxyl group at the 22nd position.
Substitution: The hydroxyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out under controlled temperatures and pH levels to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions include various hydroxylated and substituted derivatives of this compound. These derivatives are of interest for their potential biological activities and applications in research .
Scientific Research Applications
22-Hydroxy Mifepristone has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 22-Hydroxy Mifepristone involves its interaction with progesterone and glucocorticoid receptors. By competitively binding to these receptors, the compound inhibits the activity of endogenous progesterone and cortisol. This leads to various biological effects, including the modulation of hormonal pathways and the induction of specific cellular responses .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 22-Hydroxy Mifepristone include:
Mifepristone: The parent compound with similar antiprogestational and antiglucocorticoid properties.
N-desmethyl-mifepristone: Another metabolite of Mifepristone with distinct biological activities.
N,N-didesmethyl-mifepristone: A further metabolite with unique properties.
Uniqueness
This compound is unique due to its specific hydroxylation at the 22nd position, which imparts distinct biological activities compared to its parent compound and other metabolites. This uniqueness makes it a valuable compound for various research applications and potential therapeutic uses .
Properties
IUPAC Name |
11-[4-(dimethylamino)phenyl]-17-hydroxy-17-(3-hydroxyprop-1-ynyl)-13-methyl-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H35NO3/c1-28-18-25(19-5-8-21(9-6-19)30(2)3)27-23-12-10-22(32)17-20(23)7-11-24(27)26(28)13-15-29(28,33)14-4-16-31/h5-6,8-9,17,24-26,31,33H,7,10-13,15-16,18H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ULLTWLWXPJPTQG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CC(C3=C4CCC(=O)C=C4CCC3C1CCC2(C#CCO)O)C5=CC=C(C=C5)N(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H35NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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